molecular formula C15H20N2O2 B2686141 (E)-3-(dimethylamino)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one CAS No. 1345865-34-0

(E)-3-(dimethylamino)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one

Cat. No. B2686141
CAS RN: 1345865-34-0
M. Wt: 260.337
InChI Key: NRBSCEJIZYRBPD-BQYQJAHWSA-N
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Description

(E)-3-(dimethylamino)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one, commonly known as DMAP, is an important organic compound used in a variety of synthetic reactions. It is an important reagent in the fields of organic synthesis and medicinal chemistry. DMAP is a versatile reagent that has been used in a wide range of synthetic processes and has been used to synthesize a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds.

Scientific Research Applications

1. Optical Materials and Photophysics

  • Nonlinear Optical Properties: Investigations into pyrene derivatives, including (E)-1-(4-(dimethylamino)-3-(pyren-1-yl)prop-2-en-1-one (DAPP-1) and (E)-3-(4-(diemthylamino)phenyl)-1-(pyren-1-yl)prop-2-en-1-one (DAPP-2), have shown significant potential in broadband nonlinear refraction. These compounds exhibit positive third-order nonlinear refractive index with high linear transmission, indicating their potential as superior broadband nonlinear optical materials (Wu et al., 2017).

2. Molecular Electronics and Sensitization

  • Dye-Sensitized Solar Cells: Research on the co-sensitization with near-IR absorbing cyanine dyes, including compounds structurally related to (E)-3-(dimethylamino)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one, has demonstrated improvements in photoelectric conversion efficiency for dye-sensitized solar cells. This approach outlines the potential of these compounds in enhancing the photoelectrical properties of solar energy harvesting technologies (Wu et al., 2009).

3. Synthetic Chemistry and Catalysis

  • Ligand Efficiency in Arylation Reactions: The compound (E)-3-(Dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one has been identified as an excellent ligand for copper-catalyzed N-arylation of azoles and amides with aryl halides. This discovery opens new pathways for efficient synthesis in organic chemistry, demonstrating the versatility of enaminone compounds in facilitating complex reactions under mild conditions (Cheng et al., 2009).

4. Antioxidant Activity and Chemical Synthesis

  • Antioxidant Activities of Novel Compounds: A study synthesizing novel 1-(morpholine-4-yl-methyl)-3-alkyl(aryl)-4-[4-(dimethylamino)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones revealed significant in vitro potential antioxidant capacities. This work highlights the chemical versatility and potential biological applications of compounds related to (E)-3-(dimethylamino)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one in medicinal chemistry (Kol et al., 2016).

properties

IUPAC Name

(E)-3-(dimethylamino)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-16(2)8-7-15(18)13-3-5-14(6-4-13)17-9-11-19-12-10-17/h3-8H,9-12H2,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBSCEJIZYRBPD-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(C=C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=C(C=C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(dimethylamino)-1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one

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